molecular formula C10H15N3OS B1419915 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol CAS No. 1023811-63-3

6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol

Cat. No. B1419915
CAS RN: 1023811-63-3
M. Wt: 225.31 g/mol
InChI Key: BFTQLASHOZWZSH-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol (DMPT) is a heterocyclic compound which has been extensively studied for its numerous applications in organic synthesis, medicinal chemistry, and biological research. DMPT is a versatile building block for a wide range of organic and medicinal compounds, and has been widely used in the synthesis of various biologically active compounds. DMPT is also a widely used reagent for the synthesis of various biologically active compounds, such as peptides, nucleosides, and other small molecules.

Scientific Research Applications

Applications in Charge Transfer Materials

6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol and its derivatives show promise in the field of charge transfer materials. Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives, which are structurally related to the compound , highlight their potential in intra-molecular charge transfer. These compounds, with their pi-rich and pi-poor units, can have tuned electronic, photophysical, and charge transfer properties, making them suitable for applications in materials science, especially for efficient charge transfer materials, comparable to commonly used hole and electron transfer materials (Irfan, 2014).

Synthesis and Characterization

The compound's derivatives have been synthesized and characterized, revealing their potential for various applications. For instance, new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine have been synthesized, showcasing the compound's versatility in forming different chemical structures (Karimian et al., 2017).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives, closely related to 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol, have been synthesized and studied for their photophysical properties. These compounds show solid-state fluorescence emission and positive solvatochromism, making them potential candidates for pH sensors and logic gates, among other applications (Yan et al., 2017).

Nonlinear Optical Properties

The pyrimidine ring's significance in DNA and RNA underlines the broader potential of its derivatives. 4-Thiopyrimidines derivatives have been studied for their structural parameters, electronic, linear, and nonlinear optical (NLO) properties, offering insight into their potential applications in medicine and NLO fields. The considerable NLO character of these molecules, especially in comparison to standard molecules, indicates their potential for optoelectronic high-tech applications (Hussain et al., 2020).

properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-4-13(5-8(2)14-7)9-3-10(15)12-6-11-9/h3,6-8H,4-5H2,1-2H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTQLASHOZWZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 2
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 3
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 4
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 5
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 6
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol

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